![molecular formula C8H14O2S B1518996 1,4-Dioxaspiro[4.5]decane-8-thiol CAS No. 1038981-83-7](/img/structure/B1518996.png)
1,4-Dioxaspiro[4.5]decane-8-thiol
Overview
Description
1,4-Dioxaspiro[4.5]decane-8-thiol is a chemical compound with the CAS Number: 1038981-83-7 . It has a molecular weight of 174.26 and its IUPAC name is 1,4-dioxaspiro[4.5]decane-8-thiol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1,4-Dioxaspiro[4.5]decane-8-thiol is 1S/C8H14O2S/c11-7-1-3-8(4-2-7)9-5-6-10-8/h7,11H,1-6H2 . This provides a standardized way to represent the compound’s structure using a textual string. For a 3D structure, it’s recommended to refer to chemical databases or software that can interpret the InChI code.Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.5]decane-8-thiol has a density of 1.1±0.1 g/cm^3, a boiling point of 266.4±40.0 °C at 760 mmHg, and a flash point of 114.9±27.3 °C . It also has a molar refractivity of 46.3±0.4 cm^3, a polar surface area of 57 Å^2, and a molar volume of 151.5±5.0 cm^3 .Scientific Research Applications
Synthesis and Structural Properties
1,4-Dioxaspiro[4.5]decane-8-thiol and its derivatives have been widely studied for their unique chemical properties and potential applications in various fields of scientific research. The compound and its related structures have been utilized in the synthesis of complex molecules, demonstrating versatility in organic synthesis.
Stereoselective Syntheses : Research has focused on the highly stereoselective synthesis of spiroacetal enol ethers, including (E)- and (Z)-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes, showcasing the compound's utility in producing specific isomers under controlled conditions (Toshima et al., 1998).
Anticancer Activity : Derivatives of 1,4-Dioxaspiro[4.5]decane have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to high inhibition activities, thus suggesting potential therapeutic applications (Flefel et al., 2017).
Phase Equilibria Studies : The solubility of 1,4-dioxaspiro[4.5]decane derivatives in sustainable solvents has been systematically studied, offering insights into the interactions occurring in such binary systems and paving the way for future applications in alternative reactions and extraction processes (Melo et al., 2012).
Antibacterial Evaluation : Spiro derivatives have been assessed for their antibacterial efficacy against various bacterial strains, with some compounds exhibiting significant activity. This highlights the potential for developing new antibacterial agents based on the 1,4-Dioxaspiro[4.5]decane scaffold (Natarajan et al., 2021).
Water Treatment Applications : Certain derivatives have shown promise in water treatment, effectively removing carcinogenic azo dyes and aromatic amines from water, underscoring the environmental applications of these compounds (Akceylan et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c11-7-1-3-8(4-2-7)9-5-6-10-8/h7,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNUNPNRGZFERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1S)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decane-8-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



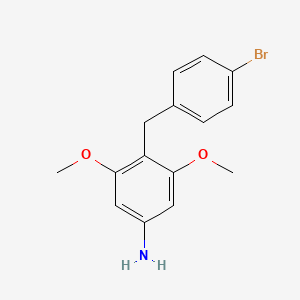


![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)
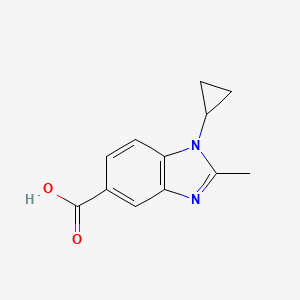
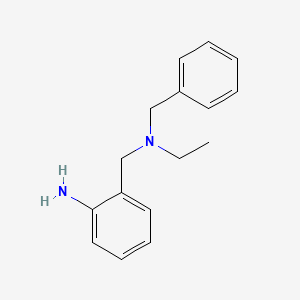

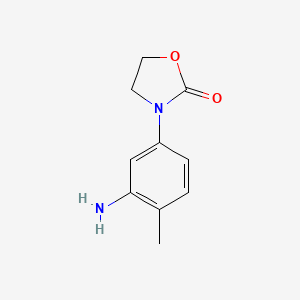
![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)
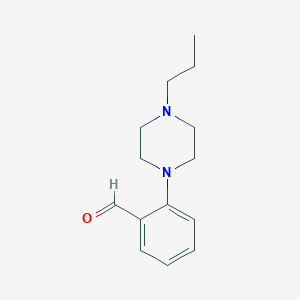

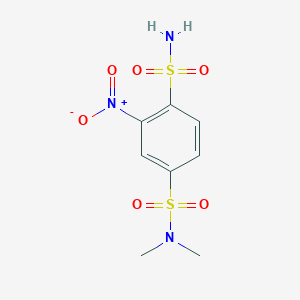
![2-[2-(Ethylamino)ethoxy]ethan-1-ol](/img/structure/B1518933.png)
![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)